molecular formula C23H24FN5O2 B2588725 N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-fluorobenzamide CAS No. 1251624-93-7

N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-fluorobenzamide

Cat. No.: B2588725
CAS No.: 1251624-93-7
M. Wt: 421.476
InChI Key: WOLBBWRNVBJNGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzamide derivative featuring a piperidine core substituted with a 1,2,3-triazole ring bearing a 3,4-dimethylphenyl group and a 4-fluorobenzamide moiety. The triazole ring enhances metabolic stability and facilitates hydrogen bonding interactions, while the fluorine atom on the benzamide improves lipophilicity and bioavailability. Structural determination of such compounds often relies on X-ray crystallography using programs like SHELXL .

Properties

IUPAC Name

N-[1-[1-(3,4-dimethylphenyl)triazole-4-carbonyl]piperidin-4-yl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN5O2/c1-15-3-8-20(13-16(15)2)29-14-21(26-27-29)23(31)28-11-9-19(10-12-28)25-22(30)17-4-6-18(24)7-5-17/h3-8,13-14,19H,9-12H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOLBBWRNVBJNGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Preparation typically involves multi-step organic synthesis. One possible synthetic route begins with the formation of the 1,2,3-triazole ring via a cycloaddition reaction between an alkyne and an azide, under copper(I) catalysis. The next step involves the coupling of the 3,4-dimethylphenyl group to the triazole, followed by the introduction of the piperidine ring through a reductive amination process. Finally, the 4-fluorobenzamide moiety is attached via an amide coupling reaction, typically utilizing reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

In an industrial context, this compound can be synthesized in large scale using optimized versions of the aforementioned methods. The use of continuous flow reactors instead of batch processing can improve efficiency and yield. Additionally, employing robust catalysts and purification steps like crystallization or chromatography ensures the compound's high purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The piperidinyl ring can undergo oxidation to form N-oxides under appropriate conditions.

  • Reduction: : Hydrogenation can reduce the triazole ring, albeit typically it remains stable under mild conditions.

  • Substitution: : The 4-fluorobenzamide moiety allows for electrophilic aromatic substitution, introducing different substituents onto the benzene ring.

Common Reagents and Conditions

  • Oxidation: : Utilizing m-CPBA (meta-chloroperbenzoic acid) for oxidizing the nitrogen in the piperidine ring.

  • Reduction: : Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst.

  • Substitution: : Electrophilic aromatic substitution using reagents like chlorosulfonic acid.

Major Products Formed

  • Oxidation products include N-oxides.

  • Reduction may lead to partially hydrogenated triazole derivatives.

  • Substitution results in diverse functionalized benzamide derivatives.

Scientific Research Applications

This compound holds potential in several fields:

  • Chemistry: : Used as a ligand in catalysis, owing to the triazole ring’s coordinating abilities.

  • Biology: : Studied for its binding properties to specific protein receptors.

  • Medicine: : Investigated for its potential as a therapeutic agent, particularly in the areas of antimicrobial and anticancer research.

  • Industry: : Utilized in materials science for developing advanced polymers and composites.

Mechanism of Action

Molecular Targets and Pathways

The triazole ring's presence suggests potential inhibition of enzymes like aromatase, which possesses a binding pocket favoring triazole compounds. Furthermore, the piperidine ring allows interaction with neurotransmitter receptors, possibly influencing neurological pathways. The fluorobenzamide moiety enhances binding affinity and stability, contributing to the compound's overall activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related analogs, emphasizing functional groups, molecular properties, and inferred biological implications.

Compound Key Functional Groups Molecular Weight (g/mol) LogP (Predicted) Inferred Activity References
N-(1-(1-(3,4-Dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-fluorobenzamide (Target) 1,2,3-Triazole, 4-fluorobenzamide, 3,4-dimethylphenyl, piperidine ~463.5 ~3.2 Potential kinase inhibitor; enhanced metabolic stability due to triazole
N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide Pyrazole, difluorophenyl, piperidine, fluorobenzamide ~431.4 ~2.8 Likely GPCR antagonist; difluorophenyl enhances electron-withdrawing effects
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-... Pyrazolo[3,4-d]pyrimidine, chromen-4-one, fluorophenyl ~589.1 ~4.1 Anticandidate for kinase inhibition; chromenone core may reduce solubility
N-[(3,4-Difluorophenyl)methyl]-N-methyl-3-[3-(1H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]propanamide 1,2,4-Triazole, oxadiazole, difluorophenylmethyl ~390.3 ~2.5 Possible antimicrobial agent; oxadiazole may improve membrane permeability
1-[(4-Fluorophenyl)methyl]-N-[1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl]-1H-benzimidazol-2-amine Benzimidazole, fluorophenylmethyl, piperidine, methoxyphenethyl ~519.6 ~4.5 Histone acetylation modulator; benzimidazole increases aromatic interactions

Key Structural and Functional Insights:

Triazole vs. Pyrazole/Oxadiazole :

  • The target’s 1,2,3-triazole offers superior metabolic stability compared to pyrazole (e.g., compound in ) or oxadiazole () due to reduced susceptibility to enzymatic degradation.
  • However, pyrazolo[3,4-d]pyrimidine () may exhibit stronger π-π stacking in kinase binding pockets.

Fluorine Substitution: The 4-fluorobenzamide in the target enhances lipophilicity (LogP ~3.2) compared to non-fluorinated analogs.

Piperidine Linkers :

  • Piperidine derivatives (e.g., ) are common in CNS-targeting drugs due to their ability to cross the blood-brain barrier. The target’s piperidine-triazole linkage may balance rigidity and flexibility for optimal binding.

The target’s smaller triazole-phenyl system may offer better pharmacokinetics.

Research Findings and Implications:

  • Kinase Inhibition : The target’s triazole and fluorobenzamide groups align with features of kinase inhibitors (e.g., EGFR or VEGFR), though direct activity data is unavailable .
  • Metabolic Stability: Fluorine and triazole moieties suggest resistance to CYP450 oxidation, a advantage over compounds with methoxy groups () or chromenones ().
  • Synthetic Accessibility : The use of Suzuki-Miyaura coupling (implied in ) and amide bond formation () are standard for such derivatives, ensuring scalability.

Biological Activity

N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-fluorobenzamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article synthesizes available research findings and data on its biological activity, focusing on its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

PropertyValue
Molecular FormulaC22H24F N5O
Molecular Weight395.45 g/mol
LogP3.5481
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1

The structure includes a triazole ring, which is known for its role in various biological activities, including anticancer and antimicrobial properties.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • Cytotoxicity : The compound has shown selective cytotoxic activity at nanomolar doses towards human leukemic T-cells (Jurkat cells) in vitro. This activity was characterized by morphological changes indicative of apoptosis, such as membrane blebbing and chromatin condensation .
  • Mechanism of Action : The antiproliferative effects are believed to stem from the compound's ability to induce DNA damage without directly intercalating into DNA. This suggests a unique mechanism that may involve the disruption of mitochondrial function and subsequent activation of apoptotic pathways .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds within this class. Modifications to the piperidine and triazole moieties have been explored to enhance biological activity:

  • Piperidine Substituents : Variations in the piperidine ring can influence binding affinity and selectivity towards specific molecular targets.
  • Triazole Modifications : Alterations in the substituents on the triazole ring have been shown to impact cytotoxic potency significantly.

Case Studies

Several case studies have highlighted the biological potential of compounds related to this compound:

  • Study on Triazole Derivatives : A series of triazole derivatives were synthesized and evaluated for their anticancer activity against various cell lines. The results indicated that specific modifications led to enhanced potency compared to standard chemotherapeutics like doxorubicin .
  • Evaluation in Animal Models : In vivo studies demonstrated that certain derivatives exhibited significant tumor reduction in xenograft models, providing a promising outlook for further development into clinical candidates.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.